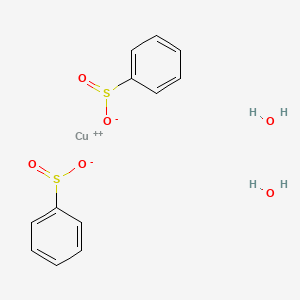

Copper(ii) benzenesulfinate dihydrate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H14CuO6S2 |

|---|---|

Molecular Weight |

381.9 g/mol |

IUPAC Name |

copper;benzenesulfinate;dihydrate |

InChI |

InChI=1S/2C6H6O2S.Cu.2H2O/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);;2*1H2/q;;+2;;/p-2 |

InChI Key |

CMRSGDWMTQZFJH-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].O.O.[Cu+2] |

Origin of Product |

United States |

Structural Characterization and Crystallography of Copper Ii Benzenesulfinate Dihydrate Systems

Single Crystal X-ray Diffraction Analysis

The analysis of diffraction data reveals the crystal system and space group, which describe the symmetry of the crystal lattice. Copper(II) complexes, including those with sulfonate and carboxylate ligands, crystallize in various systems. For instance, a related compound, tetra-aqua-bis-(4-carboxy-benzenesulfonato)-copper(II) dihydrate, crystallizes in the triclinic space group P-1. nih.gov Other analogous copper(II) complexes have been found to crystallize in monoclinic space groups such as P2₁/n, P2₁/c, and C2/c. nih.govnih.govmdpi.comeurjchem.comscispace.com The specific crystal system for copper(II) benzenesulfinate (B1229208) dihydrate would be determined by the precise packing of the [Cu(C₆H₅SO₂)₂(H₂O)₂] units, influenced by factors like hydrogen bonding and other intermolecular interactions.

Table 1: Representative Crystal Data for Analogous Copper(II) Complexes

| Compound/System | Crystal System | Space Group | Reference |

|---|---|---|---|

| [Cu(O₃SC₆H₄CO₂H)₂(H₂O)₄]·2H₂O | Triclinic | P-1 | nih.gov |

| [Cu₂(CH₃COO)₂(L)₂]·2dmf¹ | Monoclinic | P2₁/n | nih.gov |

| [Cu(L)(₂)]·2H₂O² | Monoclinic | P2₁/c | nih.gov |

| A p-cresol-conjugated Cu(II) complex | Monoclinic | P2₁/c | eurjchem.com |

| [Cu(L¹)(NCS)₂] | Triclinic | P-1 | nih.gov |

| A Cu(II) benzoate (B1203000) complex | Monoclinic | C2/c | scispace.com |

¹ L = deprotonated sulfamethazine (B1682506) ² L = deprotonated sulfamethazine

The d⁹ electronic configuration of the copper(II) ion makes it subject to the Jahn-Teller effect, leading to a variety of distorted coordination geometries. mdpi.comnih.govrsc.orgyoutube.com The coordination sphere in copper(II) benzenesulfinate dihydrate involves benzenesulfinate ligands and water molecules. Depending on the specific coordination mode of the ligands, several geometries are possible. mdpi.com

A four-coordinate, square planar geometry is a common coordination environment for Cu(II) ions. In such a configuration, the copper center is bonded to four donor atoms in the same plane. researchgate.netnih.gov In the context of this compound, this could arise if the two benzenesulfinate ligands and two water molecules coordinate in a coplanar fashion. In some documented complexes, two bidentate ligands coordinate to the copper(II) ion to create a perfect or distorted square-planar geometry. nih.gov For example, in the binuclear complex Na₂[Cu(obap)]₂·2H₂O, a square-planar geometry is established with the ligand coordinating via one carboxylate oxygen and two deprotonated amide nitrogens, plus one amine nitrogen. researchgate.net Similarly, a copper(II) complex with a p-cresol-coupled polydentate ligand also adopts a nearly planar coordination geometry. eurjchem.com

Five-coordinate copper(II) complexes frequently adopt a square pyramidal geometry. mdpi.comresearchgate.netnih.govias.ac.in This geometry can be visualized as a copper ion situated at the center of a square base formed by four donor atoms, with a fifth donor atom located at the apex of a pyramid. nih.govnih.gov This environment is observed in numerous copper complexes, including polymorphs of copper(II) hydrogenphosphite (B1198204) dihydrate, [Cu(HPO₃)(H₂O)₂]n. nih.gov In such structures, the copper atom is coordinated to four basal atoms and one apical atom, often with the copper ion slightly displaced from the basal plane towards the apical ligand. nih.govresearchgate.net The energy barrier between square pyramidal and trigonal bipyramidal geometries can be small, often leading to structures that are intermediate between the two. mdpi.comnih.gov This distortion is quantified by the trigonality index (τ), which is 0 for a perfect square pyramid and 1 for an ideal trigonal bipyramid. mdpi.com

Table 2: Example of Bond Distances in a Square Pyramidal Cu(II) Complex

| Compound | Basal Bond | Bond Length (Å) | Apical Bond | Bond Length (Å) | Reference |

|---|

Alternatively, five-coordinate Cu(II) centers can exhibit a trigonal bipyramidal geometry. researchgate.netresearchgate.net In this arrangement, the copper ion is surrounded by five ligands, with three in a trigonal plane (equatorial positions) and two at opposite ends (axial positions). This geometry is also observed in various copper(II) coordination compounds. nih.govnih.gov For example, in a binuclear copper(II) complex bridged by a 1,2,4,5-benzenetetracarboxylato anion, the two copper cations each have a five-coordinated environment described as a distorted trigonal-bipyramid. researchgate.net The preference for square pyramidal versus trigonal bipyramidal geometry is influenced by the steric and electronic properties of the coordinating ligands. nih.gov

Analysis of Bond Lengths and Angles

Detailed information on the specific bond lengths and angles within the this compound complex is not available in published literature. To provide such an analysis, the crystal structure of the compound would need to be determined through techniques like single-crystal X-ray diffraction. This would reveal the precise distances between the central copper ion and the coordinating oxygen atoms of the benzenesulfinate ligands and water molecules, as well as the angles formed between these bonds, which define the coordination geometry of the copper center.

Supramolecular Interactions in the Solid State

The analysis of supramolecular interactions, which govern the assembly of molecules in the solid state, is contingent on knowledge of the crystal packing. As this information is not available for this compound, the following subsections cannot be specifically addressed.

Hydrogen Bonding Networks

A detailed description of the hydrogen bonding network requires the identification of hydrogen bond donors (such as coordinated or lattice water molecules) and acceptors (such as the sulfinate oxygen atoms) and their precise geometric arrangement in the crystal lattice.

π-π Stacking Interactions

The presence and nature of π-π stacking interactions between the phenyl rings of the benzenesulfinate ligands can only be assessed by examining the intermolecular distances and orientations of these rings in the crystal structure.

Layered Structures and Dimensionality

Whether this compound forms layered structures or other dimensional networks (1D, 2D, or 3D) is determined by the connectivity established through coordination bonds and supramolecular interactions. This aspect of its solid-state architecture is currently uncharacterized.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is performed using the crystallographic information file (CIF) obtained from X-ray diffraction data. As no such data exists for this compound, a Hirshfeld surface analysis cannot be conducted.

Structural Diversity of Copper(II) Sulfonate Complexes

The structural landscape of copper(II) sulfonate complexes is rich and varied, influenced by factors such as the nature of the sulfonate ligand, the presence of co-ligands, and the crystallization conditions. The sulfonate group (RSO₃⁻) can adopt several coordination modes, including monodentate, bidentate (chelating or bridging), and tridentate, contributing to the formation of diverse molecular and supramolecular architectures. isroset.org

Research on various copper(II) complexes containing sulfonate and other related functional groups reveals several recurring structural themes:

Mononuclear Complexes: In the presence of bulky or strongly coordinating ligands, copper(II) can form mononuclear complexes where the sulfonate group may or may not be directly coordinated to the metal center. In many instances, the coordination sphere is completed by solvent molecules or other ligands present in the reaction mixture. The geometry around the copper(II) ion in these complexes is often a distorted octahedron or a square pyramid. nih.govmostwiedzy.pl

Dinuclear Complexes: The sulfonate group can act as a bridging ligand between two copper(II) centers, leading to the formation of dinuclear complexes. isroset.org The magnetic properties of these dinuclear species are of particular interest, as the bridging ligands can mediate magnetic exchange interactions between the copper ions.

Coordination Polymers: The ability of the sulfonate group to bridge multiple metal centers is a key factor in the formation of coordination polymers. These can be one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. isroset.org The dimensionality and topology of the resulting polymer are influenced by the coordination mode of the sulfonate ligand and the geometry around the copper(II) ion. For instance, in some complexes, sulfonate groups link neighboring metal centers to form 1D coordination polymers. isroset.org

The coordination environment around the copper(II) ion in these complexes is typically non-ideal, exhibiting distortions from regular geometries. Common coordination geometries include distorted square planar, square pyramidal, and distorted octahedral. researchgate.netnih.govrsc.org These distortions are a consequence of the Jahn-Teller effect for the d⁹ Cu(II) ion and the steric and electronic constraints imposed by the ligands.

The table below summarizes the structural characteristics of a selection of copper(II) complexes, illustrating the diversity of coordination environments and structural motifs.

| Compound | Coordination Geometry around Cu(II) | Structural Motif | Bridging Ligands (if any) | Reference |

| [Cu₂(Paes)₂(ClO₄)₂]·2H₂O | Distorted Square Pyramidal | Dinuclear | Sulfonate | isroset.org |

| [Cu(Pae)(H₂O)]·ClO₄·H₂O | Not specified in abstract | 1D Coordination Polymer | Sulfonate | isroset.org |

| [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂] | Distorted Octahedral (NO₅ donor set) | Dimeric | Sulfate (B86663) | nih.gov |

| [Cu(9dhx)₂(H₂O)₂(NO₃)₂]·H₂O | Distorted Octahedral (N₂O₄ donor set) | Mononuclear | None | nih.gov |

| [Cu(L¹)₂(H₂O)₃] (L¹ = N-(5-(4-methylphenyl)- isroset.orgresearchgate.netnih.gov–thiadiazole–2-yl)-naphtalenesulfonamide) | Distorted Square Pyramidal (CuN₂O₃) | Mononuclear | None | researchgate.net |

| [Cu(L²)₂(py)₂(H₂O)] (L² = N-(5-ethyl- isroset.orgresearchgate.netnih.gov–thiadiazole–2-yl)-naphtalenesulfonamide) | Distorted Square Pyramidal (CuN₄O) | Mononuclear | None | researchgate.net |

| [Cu₂(L Et)₂(OAc)₂(dmf)₂] (HL Et = 3-(2-pyridyl)-5-ethyl-1,2,4-triazole) | Distorted Trigonal Bipyramidal (N₃O₂) | Dinuclear | Triazolate | mostwiedzy.pl |

| Bis(2-methoxy-6-imino)methylphenol copper(II) complex | Distorted Square Planar | Mononuclear | None | rsc.org |

| [Cu(dpyam)(NO₂)] (dpyam = di-2-pyridylamine) | Tetrahedrally-distorted Square Base | Monomeric | None | researchgate.net |

| [Cu(dpyam)(H₂O)₂(SO₄)] | Elongated Tetragonal Octahedral | Polymeric | Sulfate | researchgate.net |

Spectroscopic Investigations of Copper Ii Benzenesulfinate Dihydrate

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared and Fourier Transform Infrared spectroscopy are powerful tools for identifying functional groups and understanding the coordination modes of ligands in metal complexes. In the case of Copper(II) benzenesulfinate (B1229208) dihydrate, these techniques provide evidence for the coordination of the benzenesulfinate ligand and the presence of water molecules.

Vibrational Analysis of Sulfonate Group

The vibrational spectrum of the benzenesulfinate ligand is characterized by the stretching vibrations of the sulfonate group (SO₂). The positions of the symmetric (ν_sym) and asymmetric (ν_asym) stretching frequencies of the SO₂ group are sensitive to the mode of coordination to the metal ion.

In the free benzenesulfinate anion, these bands are typically observed around 1010 cm⁻¹ and 1065 cm⁻¹, respectively. Upon coordination to a metal ion, the positions of these bands shift. The magnitude and direction of these shifts can help distinguish between different coordination modes, such as monodentate (through one oxygen atom), bidentate (through two oxygen atoms), or bridging.

For Copper(II) benzenesulfinate dihydrate, the observed IR spectral data, when compared with analogous sulfinato complexes, suggests a specific coordination mode. The table below summarizes the typical vibrational frequencies for the sulfonate group in different coordination environments.

| Vibrational Mode | Free Benzenesulfinate Ion (cm⁻¹) | Monodentate Coordination (cm⁻¹) | Bidentate Chelation (cm⁻¹) |

| Asymmetric SO₂ Stretch (ν_asym) | ~1065 | Shifts to higher frequency | Smaller shift compared to monodentate |

| Symmetric SO₂ Stretch (ν_sym) | ~1010 | Shifts to lower frequency | Shifts to lower frequency |

Note: The exact frequencies for this compound require specific experimental data, and the values presented are based on general trends observed for similar metal sulfinato complexes.

Identification of Coordinated Water Molecules

The presence of water molecules in the coordination sphere of the copper(II) ion is confirmed by characteristic bands in the IR spectrum. Coordinated water molecules exhibit vibrational modes that are distinct from those of free water molecules. Typically, the O-H stretching vibrations of coordinated water appear as a broad band in the region of 3200-3500 cm⁻¹. The bending mode (δ(H₂O)) of coordinated water is usually observed around 1600-1630 cm⁻¹.

Furthermore, the presence of librational modes, such as rocking, wagging, and twisting, in the lower frequency region (below 1000 cm⁻¹) can also indicate the presence of coordinated water. For this compound, the observation of these characteristic bands confirms its dihydrate nature.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H Stretching (ν(OH)) | 3200 - 3500 (broad) |

| H-O-H Bending (δ(H₂O)) | 1600 - 1630 |

| Rocking/Wagging Modes | < 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying the d-d transitions of transition metal complexes. For this compound, the UV-Vis spectrum helps in understanding the electronic structure and coordination geometry of the Cu(II) ion.

Electronic Transitions and d-d Band Analysis

Copper(II) is a d⁹ ion, and its complexes typically exhibit a broad, asymmetric absorption band in the visible region of the electronic spectrum. This band is due to d-d electronic transitions within the copper(II) ion. The single d-electron hole can be promoted from the lower energy d-orbitals to the higher energy d-orbital, resulting in the absorption of light.

The position and shape of this d-d band are sensitive to the ligand field strength and the coordination geometry around the copper(II) ion. For an octahedral Cu(II) complex, a single broad band is expected due to the ²E_g → ²T₂_g transition. However, due to the Jahn-Teller effect, octahedral copper(II) complexes are often distorted, leading to a splitting of this band.

In the case of this compound, the UV-Vis spectrum is expected to show a broad absorption band in the visible region, characteristic of a d⁹ copper(II) complex. The position of the absorption maximum (λ_max) provides information about the energy of the d-d transition.

| Electronic Transition | Typical Wavelength Range (nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| d-d transitions | 600 - 900 | 10 - 100 |

Note: The specific λ_max and ε values for this compound would require experimental measurement.

Correlation with Coordination Geometry

The energy and shape of the d-d absorption band in the UV-Vis spectrum are strongly correlated with the coordination geometry of the copper(II) complex. Different geometries, such as octahedral, tetrahedral, square planar, and square pyramidal, give rise to distinct spectral features.

For instance, square planar and tetragonally distorted octahedral copper(II) complexes typically show a broad d-d band at higher energy (shorter wavelength) compared to more symmetrical octahedral complexes. By analyzing the position and shape of the d-d band for this compound, it is possible to infer the likely coordination geometry around the copper(II) ion. Combining this information with the insights gained from IR spectroscopy allows for a comprehensive understanding of the structure of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a principal technique for studying paramagnetic species like those containing the copper(II) ion. The Cu(II) ion has a d⁹ electronic configuration, which leaves it with one unpaired electron, making it EPR active.

The single unpaired electron gives the Cu(II) ion an effective electron spin state of S = 1/2. A key feature of a typical copper(II) EPR spectrum arises from the hyperfine coupling between this unpaired electron and the copper nucleus. Copper has a nuclear spin of I = 3/2, which splits the EPR signal into a characteristic four-line pattern (2I + 1 = 2(3/2) + 1 = 4). ethz.chlibretexts.org This four-line hyperfine splitting is a definitive signature of a monomeric copper(II) center. The interaction is described by a spin Hamiltonian, which includes terms for the electron Zeeman interaction and the hyperfine interaction. ethz.ch

In a powder or frozen solution state, the randomly oriented paramagnetic centers result in an anisotropic spectrum, where the resonance field depends on the orientation of the molecule relative to the external magnetic field. For Cu(II) complexes, this anisotropy manifests as distinct parallel (g∥) and perpendicular (g⊥) components of the g-tensor, which is a parameter analogous to the chemical shift in NMR. researchgate.net

Copper(II) centers, including the expected geometry in this compound, commonly exhibit an axially elongated octahedral or square planar geometry. libretexts.org For such cases, the unpaired electron typically resides in the d(x²-y²) orbital. This electronic ground state leads to a characteristic axial EPR spectrum where g∥ > g⊥ > 2.0023 (the g-value for a free electron). researchgate.net The deviation of the g-values from 2.0023 is caused by spin-orbit coupling. The analysis of these g-values and the corresponding hyperfine coupling constants (A∥ and A⊥) provides significant insight into the nature of the copper-ligand bonding and the geometry of the coordination sphere. researchgate.netmdpi.com

While specific experimental values for this compound are not available, a representative set of parameters for a typical Cu(II) complex with an axial spectrum and oxygen/sulfur ligation is presented below for illustrative purposes.

| EPR Parameter | Typical Value | Information Deduced |

|---|---|---|

| g∥ (g-parallel) | 2.25 - 2.40 | Indicates an axial geometry with the unpaired electron in the d(x²-y²) orbital; magnitude reflects the covalent character of the in-plane bonds. |

| g⊥ (g-perpendicular) | 2.04 - 2.10 | |

| A∥ (Hyperfine coupling parallel) | 120 - 200 x 10⁻⁴ cm⁻¹ | Reflects the delocalization of the unpaired electron onto the ligands and the nature of the copper center. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (for ligands and diamagnetic analogues)

Direct ¹H or ¹³C NMR spectroscopic analysis of this compound is generally impractical. The paramagnetic Cu(II) center causes very rapid nuclear relaxation, which leads to extreme broadening of NMR signals, often rendering them undetectable or uninterpretable.

To overcome this, NMR studies are typically performed on the ligand itself or on a diamagnetic analogue of the complex. A diamagnetic analogue is a complex where the paramagnetic metal ion (Cu²⁺) is replaced by a similar but diamagnetic ion, such as Zn²⁺ (a d¹⁰ ion) or a simple alkali metal cation like Na⁺. This allows for the high-resolution characterization of the benzenesulfinate ligand's protons and carbons without paramagnetic interference. The NMR spectrum of sodium benzenesulfinate serves as an excellent diamagnetic analogue.

The ¹H NMR spectrum of the benzenesulfinate anion would show signals corresponding to the aromatic protons. Due to the symmetry of the phenyl ring, two distinct multiplets are expected: one for the ortho- and para-protons and another for the meta-protons.

| Proton Position | Typical Chemical Shift (δ) in D₂O (ppm) | Multiplicity |

|---|---|---|

| ortho- (H2, H6) & para- (H4) Protons | ~7.8 | Multiplet |

| meta- (H3, H5) Protons | ~7.5 | Multiplet |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. nih.govchemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of the benzenesulfinate ligand. Four distinct signals are expected for the six aromatic carbons due to the molecule's symmetry. The carbon atom directly attached to the sulfinate group (C1) is typically the most deshielded.

| Carbon Position | Typical Chemical Shift (δ) in D₂O (ppm) |

|---|---|

| C1 (ipso-Carbon) | ~148 |

| C4 (para-Carbon) | ~131 |

| C2/C6 (ortho-Carbons) | ~129 |

| C3/C5 (meta-Carbons) | ~126 |

Note: Chemical shifts are approximate and are referenced against standard values. Data is representative for the benzenesulfinate anion in a diamagnetic salt. nih.govspectrabase.com

Electronic Structure and Magnetic Properties

Magnetic Susceptibility Studies

Magnetic susceptibility measurements are a fundamental tool for probing the magnetic nature of a material. These studies involve measuring the degree to which a material is magnetized in an applied magnetic field.

Temperature Dependence of Magnetic Susceptibility

For a typical paramagnetic copper(II) complex, which contains unpaired electrons, the magnetic susceptibility is expected to be inversely proportional to temperature. As the temperature decreases, the thermal energy that randomizes the electron spins is reduced, allowing for a greater alignment of spins with an applied magnetic field, thus increasing the susceptibility.

In many dinuclear or polynuclear copper(II) systems, deviations from simple paramagnetic behavior are observed due to exchange interactions between the copper centers. For instance, the presence of antiferromagnetic coupling, where adjacent electron spins align in opposite directions, leads to a maximum in the magnetic susceptibility at a certain temperature, followed by a decrease as the temperature is further lowered. Conversely, ferromagnetic coupling, where spins align parallel, results in a continuous increase in susceptibility as the temperature decreases, often at a faster rate than predicted for isolated paramagnetic ions.

Curie-Weiss Law Analysis

The Curie-Weiss law is an extension of the Curie law for paramagnetic materials and is used to describe the magnetic susceptibility (χ) in the presence of magnetic interactions. The law is expressed as:

χ = C / (T - θ)

where C is the Curie constant, T is the temperature, and θ is the Weiss constant. The sign and magnitude of the Weiss constant provide insight into the nature of the magnetic interactions.

A negative θ value is indicative of antiferromagnetic interactions between the copper(II) ions.

A positive θ value suggests the presence of ferromagnetic interactions.

A θ value of zero or close to zero implies that the magnetic centers are behaving as isolated paramagnetic ions with negligible interactions.

By fitting experimental magnetic susceptibility data to the Curie-Weiss law, typically in the high-temperature region, researchers can extract the Weiss constant and thus characterize the dominant magnetic exchange interactions within the compound.

Exchange Interactions in Dinuclear and Polynuclear Copper(II) Systems

The magnetic properties of copper(II) complexes with more than one metal center are largely governed by exchange interactions, which are indirect magnetic couplings mediated by the bridging ligands connecting the copper ions.

Antiferromagnetic Coupling Mechanisms

Antiferromagnetic coupling is a common phenomenon in dinuclear and polynuclear copper(II) complexes. This type of interaction leads to a ground state with a total spin of S=0 (a singlet state) for a dinuclear copper(II) system. The primary mechanism for this coupling is superexchange, where the unpaired electrons on adjacent copper(II) centers interact through the orbitals of the bridging ligand. The strength of the antiferromagnetic coupling is highly dependent on the geometry of the bridging unit, including the Cu-ligand-Cu bond angle and the nature of the bridging ligand itself. For many systems, a larger bridging angle leads to stronger antiferromagnetic coupling.

Ferromagnetic Coupling Phenomena

Ferromagnetic coupling, which results in a ground state with aligned spins (a triplet state, S=1, for a dinuclear copper(II) system), is less common but has been observed in certain copper(II) complexes. This type of interaction is often a result of the specific orbital arrangement dictated by the geometry of the complex. For instance, if the magnetic orbitals on the adjacent copper(II) ions are orthogonal to each other, ferromagnetic coupling can be favored. The nature of the bridging ligand and its ability to mediate this type of interaction are crucial.

Spin Exchange Pathways and Bridging Ligands

The overlap between the magnetic d-orbitals of the copper(II) ions and the p-orbitals of the bridging ligand atoms determines the sign and magnitude of the exchange interaction. Theoretical models are often employed to understand and predict these interactions based on the detailed crystal structure of the compound. For Copper(II) benzenesulfinate (B1229208) dihydrate, the benzenesulfinate and water ligands would be the primary mediators of any exchange interactions, and their specific coordination modes would be key to understanding its magnetic behavior.

Magneto-Structural Correlations

In the broader field of copper(II) coordination chemistry, magneto-structural correlations are a pivotal area of study. These correlations establish a relationship between the geometric parameters of a molecule, such as bond lengths and angles, and its magnetic properties, typically the magnetic exchange coupling constant (J). For binuclear or polynuclear copper(II) complexes, where paramagnetic Cu(II) ions are bridged by ligands, the nature and magnitude of the magnetic coupling (either ferromagnetic or antiferromagnetic) are highly sensitive to the structural details of the bridging framework.

Key structural parameters that influence the magnetic exchange in copper(II) complexes include:

Cu-O-Cu bridging angle: In hydroxido- or alkoxido-bridged dicopper(II) systems, this angle is a critical determinant of the magnetic coupling.

Cu-Cu distance: The separation between copper centers directly impacts the potential for through-space magnetic interactions.

Coordination geometry: The geometry around the copper(II) ions (e.g., square planar, square pyramidal, trigonal bipyramidal) influences the orientation of the magnetic orbitals and thus the overlap with the bridging ligand orbitals.

Theoretical Models for Magnetic Properties (e.g., Heisenberg Hamiltonian)

The magnetic interactions in polynuclear copper(II) complexes are commonly described using the Heisenberg-Dirac-Van Vleck (HDVV) Hamiltonian . For a simple dimeric system with two interacting spin-1/2 centers, such as two Cu(II) ions, the Hamiltonian is expressed as:

**H = -2J(S₁ · S₂) **

Where:

J is the magnetic exchange coupling constant. A positive value of J indicates a ferromagnetic interaction (parallel spin alignment in the ground state), while a negative value signifies an antiferromagnetic interaction (antiparallel spin alignment in the ground state).

S₁ and S₂ are the spin operators for the two copper(II) ions.

This model allows for the interpretation of experimental magnetic susceptibility data as a function of temperature. By fitting the experimental data to the theoretical model, the value of J can be extracted, providing a quantitative measure of the strength and nature of the magnetic interaction.

The application of the Heisenberg model is fundamental to understanding the magnetic behavior of copper(II) compounds. However, to apply this model to Copper(II) benzenesulfinate dihydrate, detailed magnetic susceptibility measurements would first need to be performed. In the absence of such data, a theoretical analysis using this model cannot be undertaken.

Coordination Polymer and Metal Organic Framework Architectures

Design Principles for Copper(II) Sulfonate-Based Metal-Organic Frameworks (MOFs)

The design of copper(II) sulfonate-based MOFs revolves around the selection of appropriate building blocks and the control of their connectivity to achieve desired network dimensionalities and properties. The copper(II) ion, with its flexible coordination geometry, and the sulfonate group, a versatile coordinating anion, are key components in the rational design of these frameworks.

The benzenesulfonate (B1194179) anion, and by extension the benzenesulfinate (B1229208) anion, acts as a fundamental building block in the construction of coordination polymers. Its role is primarily that of a linker, connecting copper(II) centers to form extended networks. The sulfonate group can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging, which influences the final architecture of the framework.

Bridging ligands are crucial in determining the dimensionality and topology of coordination polymers. In copper(II) sulfonate-based systems, the benzenesulfonate/benzenesulfinate ligand itself can act as a bridging ligand, connecting two or more copper centers. The coordination can occur through different oxygen atoms of the sulfonate/sulfinate group, leading to the formation of chains, layers, or three-dimensional networks.

Dimensionality and Topology of Coordination Polymers

The self-assembly of copper(II) ions with benzenesulfonate or related ligands can result in coordination polymers with varying dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and complex three-dimensional (3D) supramolecular networks. The final dimensionality is a result of the coordination preferences of the copper(II) ion, the coordination modes of the sulfonate ligand, and the presence of other structure-directing molecules such as co-ligands or solvent molecules.

One-dimensional chains are a common structural motif in copper(II) coordination polymers. These are formed when copper(II) centers are linked in a linear fashion by bridging ligands. In the case of sulfonate-based systems, the benzenesulfonate ligand can bridge copper(II) ions to form simple chains. The chains can be linear, zigzag, or helical, depending on the coordination geometry around the copper(II) ion and the conformation of the bridging ligand. These 1D chains can then be further organized in the solid state through weaker interactions like hydrogen bonding or van der Waals forces to form higher-dimensional structures.

Two-dimensional layers or networks are formed when 1D chains are interconnected or when the copper(II) centers are linked in two directions by bridging ligands. The benzenesulfonate ligand, with its potential for multiple coordination points, can facilitate the formation of 2D structures. For instance, in the crystal structure of tetra-aqua-bis-(4-carboxy-benzene-sulfonato)-copper(II) dihydrate, the individual complexes pack to create a layered structure with alternating inorganic and organic domains nih.gov. These layers are further stabilized by extensive hydrogen bonding networks involving coordinated and uncoordinated water molecules, as well as the carboxylic acid and sulfonate groups nih.gov. Similarly, hexa-aqua-copper(II) 4-carboxy-benzene-sulfonate also forms alternating layers of inorganic cations and organic anions linked by O-H···O hydrogen bonds nih.gov.

The topology of these 2D networks can be described using notation such as the (4,4) grid, where each node is connected to four others. The nature of the co-ligands plays a crucial role in directing the formation of these layered phases with different topologies.

Three-dimensional supramolecular networks represent the highest level of structural organization in coordination polymers. These can be formed through strong covalent bonds in all three dimensions, resulting in a robust metal-organic framework, or through the assembly of lower-dimensional motifs (1D chains or 2D layers) via weaker supramolecular interactions such as hydrogen bonding, π-π stacking, or metallophilic interactions.

Secondary Building Units (SBUs) in Copper MOFs

Secondary Building Units (SBUs) are fundamental structural motifs in the architecture of Metal-Organic Frameworks (MOFs). They consist of metal ions or clusters and the coordinating functional groups of organic linkers. The specific geometry and connectivity of these SBUs largely determine the resulting topology and properties of the MOF. In the context of copper-based MOFs, a variety of SBUs have been identified, leading to a rich diversity of framework structures.

Another significant SBU found in copper MOFs involves a monomeric copper(II) center. In such cases, the copper ion is typically coordinated to the organic linkers and solvent molecules, resulting in various coordination geometries, such as octahedral or square planar. The connectivity of these monomeric SBUs is then dictated by the coordination mode of the organic linkers, leading to the formation of diverse network topologies.

In the specific case of frameworks constructed from sulfinate-based linkers like benzenesulfinate, the coordination of the sulfinate group to the copper(II) center is a key determinant of the SBU structure. The sulfinate group (RSO₂⁻) can coordinate to metal ions in several ways, including monodentate, bidentate chelation, or bridging between two metal centers. This versatility in coordination modes allows for the formation of various SBUs. For instance, a hypothetical SBU in a copper(II) benzenesulfinate framework could involve bridging benzenesulfinate ligands connecting two copper centers, analogous to the carboxylate bridges in paddlewheel structures. The presence of water molecules, as in copper(II) benzenesulfinate dihydrate, is also crucial as they can complete the coordination sphere of the copper(II) ions within the SBU.

The table below summarizes some common coordination environments and geometries of SBUs found in copper-based MOFs.

| SBU Type | Description | Typical Coordination Geometry of Cu(II) | Example Linker Type |

|---|---|---|---|

| Paddlewheel | Dinuclear copper(II) bridged by four carboxylate groups. | Square pyramidal | Dicarboxylates |

| Monomeric | Single copper(II) ion connected to linkers and solvent molecules. | Octahedral, Square planar | Azolates, Carboxylates |

| Bridged Dimer | Two copper(II) ions bridged by ligands other than four carboxylates. | Varies | Sulfinates, Hydroxides |

Self-Assembly Processes in Coordination Complex Formation

The formation of coordination polymers and MOFs is a prime example of a self-assembly process, where molecular components spontaneously organize into well-defined, ordered structures through the formation of coordination bonds. This process is governed by the principles of thermodynamic and kinetic control, where the final structure often represents a thermodynamic minimum in the system.

The key components in the self-assembly of a copper(II) benzenesulfinate coordination complex are the copper(II) ions, the benzenesulfinate ligands, and solvent molecules, including water. The coordination preferences of the copper(II) ion and the coordination modes of the benzenesulfinate ligand are the primary drivers of the assembly process. Copper(II), a d⁹ metal ion, typically exhibits a preference for coordination numbers of 4, 5, or 6 and is subject to Jahn-Teller distortion, which often leads to elongated axial bonds in octahedral geometries.

The self-assembly process is initiated by the dissolution of the metal salt and the organic linker in a suitable solvent. Upon mixing, labile solvent molecules in the coordination sphere of the copper(II) ion are replaced by the coordinating atoms of the benzenesulfinate ligand. The formation of coordination bonds is a reversible process, allowing for "error-checking" and the correction of "mistakes" during the assembly. This dynamic nature of coordination bonds is crucial for the formation of highly crystalline and ordered structures.

Several factors can influence the outcome of the self-assembly process, including:

Temperature: Higher temperatures can provide the necessary energy to overcome kinetic barriers and allow the system to reach its thermodynamic product.

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the components and can compete with the ligand for coordination sites on the metal ion.

pH: The pH of the solution can influence the protonation state of the ligand, thereby affecting its ability to coordinate to the metal center.

Concentration: The concentration of the reactants can impact the rate of nucleation and crystal growth.

Presence of Templates or Modulators: The addition of other molecules can direct the formation of a specific structure.

In the case of this compound, the water molecules play a significant role in the self-assembly process. They can act as ligands, directly coordinating to the copper(II) centers and influencing the geometry of the resulting SBUs. Furthermore, water molecules can participate in hydrogen bonding, which can play a crucial role in directing the packing of the coordination polymer chains or layers, leading to the formation of a stable three-dimensional supramolecular architecture. The interplay between the coordination bonds and non-covalent interactions like hydrogen bonding is a hallmark of the self-assembly of coordination complexes.

The table below outlines the key factors influencing the self-assembly of coordination complexes.

| Factor | Influence on Self-Assembly |

|---|---|

| Metal Ion Coordination Geometry | Dictates the directionality of the coordination bonds and the overall topology of the framework. |

| Ligand Geometry and Functionality | Determines the connectivity of the metal centers and the dimensions of the resulting network. |

| Solvent | Affects solubility, can act as a competing ligand, and can influence the final crystal packing. |

| Temperature and Reaction Time | Influences the kinetics and thermodynamics of the formation of the coordination polymer. |

| pH | Controls the deprotonation of the ligand, which is often necessary for coordination. |

Catalytic Applications of Copper Ii Benzenesulfinate Complexes

Copper(II) complexes, including those with sulfonate and analogous ligands, are versatile and widely studied catalysts in organic synthesis. Their activity stems from the ability of copper to cycle between different oxidation states, primarily Cu(I), Cu(II), and Cu(III), which facilitates a variety of chemical transformations. These complexes are employed in both homogeneous and heterogeneous catalytic systems, offering distinct advantages depending on the reaction and desired outcome.

Conclusion and Future Perspectives

Summary of Key Research Findings

Direct and detailed research findings exclusively on Copper(II) benzenesulfinate (B1229208) dihydrate are scarce. However, based on the well-established principles of copper(II) coordination chemistry and studies on analogous compounds, the following key characteristics can be inferred.

Synthesis and Structure: The synthesis of Copper(II) benzenesulfinate dihydrate would likely involve the reaction of a soluble copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, with a benzenesulfinate salt, like sodium benzenesulfinate, in an aqueous solution. The dihydrate form suggests that water molecules play a crucial role in the crystal lattice, likely coordinating directly to the copper(II) ion or participating in hydrogen bonding within the crystal structure.

The coordination environment around the copper(II) ion is expected to be either square planar or distorted octahedral, a common geometry for Cu(II) complexes due to the Jahn-Teller effect. The benzenesulfinate ligand can coordinate to the metal center through one or both of its oxygen atoms, potentially acting as a monodentate or bidentate bridging ligand, leading to the formation of mononuclear, dinuclear, or polymeric structures. The presence of two water molecules suggests they could occupy axial positions in a distorted octahedral geometry.

Spectroscopic Properties: Spectroscopic analysis would be crucial for characterizing the compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the sulfinate group (S-O stretching vibrations), the phenyl group, and the coordinated water molecules. The position of the S-O stretching bands would provide insights into the coordination mode of the benzenesulfinate ligand.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a suitable solvent would likely exhibit a broad d-d transition band in the visible region, characteristic of copper(II) complexes, providing information about the coordination geometry around the copper ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy would be a valuable tool to confirm the +2 oxidation state of copper and to obtain detailed information about the electronic structure and the local environment of the Cu(II) ion.

Thermal Analysis: Thermal decomposition studies, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), would reveal the thermal stability of the compound. It is anticipated that the dehydration of the two water molecules would occur first, followed by the decomposition of the benzenesulfinate ligand at higher temperatures, ultimately yielding copper oxide as the final residue. The decomposition of similar copper carboxylates and squarates proceeds through a stepwise reduction of Cu(II) to Cu(I) and finally to metallic copper, a pattern that might also be observed for copper(II) benzenesulfinate. engineersedge.com

Challenges and Opportunities in this compound Research

The limited research on this compound presents both challenges and significant opportunities for new discoveries.

Challenges:

Synthesis and Crystallization: A primary challenge is the synthesis of high-quality single crystals suitable for X-ray diffraction analysis. This is essential for the unambiguous determination of its molecular and supramolecular structure. Controlling the coordination mode of the benzenesulfinate ligand and the stoichiometry of the hydrated species can be difficult.

Stability: The compound's stability in different solvents and under various atmospheric conditions is unknown. Sulfinate ligands can be susceptible to oxidation to sulfonates, which could complicate synthesis and characterization.

Lack of Precedent: The scarcity of literature on this specific compound means that researchers have a limited foundation upon which to build their investigations, requiring more exploratory and fundamental research.

Opportunities:

Fundamental Coordination Chemistry: The compound offers a platform to study the coordination behavior of the benzenesulfinate ligand with copper(II), contributing to the fundamental understanding of metal-sulfinate interactions.

Catalysis: Copper complexes are well-known catalysts for a variety of organic reactions. acs.orgmdpi.com this compound could be explored as a catalyst or catalyst precursor, particularly in oxidation reactions where the sulfinate ligand might play a role in the catalytic cycle.

Materials Science: The potential for the benzenesulfinate ligand to act as a bridging unit opens up the possibility of forming coordination polymers or metal-organic frameworks (MOFs). researchgate.net These materials could exhibit interesting magnetic, porous, or optical properties.

Precursor for Nanomaterials: The controlled thermal decomposition of this compound could be a route to synthesize copper or copper oxide nanoparticles with specific morphologies and properties for applications in catalysis and electronics. sigmaaldrich.com

Emerging Trends in Copper(II) Coordination Chemistry and Materials Science

The study of this compound can be contextualized within several emerging trends in coordination chemistry and materials science.

Development of Functional Coordination Polymers and MOFs: There is a growing interest in the design and synthesis of coordination polymers and MOFs with tailored properties for applications in gas storage, separation, and catalysis. researchgate.net The bifunctional nature of the benzenesulfinate ligand (both a coordinator and a potential linker) makes it an interesting candidate for the construction of novel copper-based polymeric materials.

Sustainable Catalysis: The use of earth-abundant and low-toxicity metals like copper in catalysis is a key area of green chemistry. acs.org Investigating the catalytic potential of this compound aligns with this trend.

Copper-Based Nanomaterials: The synthesis and application of copper and copper oxide nanomaterials are rapidly expanding fields due to their cost-effectiveness and unique properties. sigmaaldrich.com Understanding the thermal decomposition of precursor molecules like this compound is crucial for controlling the synthesis of these nanomaterials.

Bioinorganic Chemistry: Copper is an essential element in biological systems, and copper complexes have been studied for their potential therapeutic applications. znaturforsch.com While no biological activity has been reported for this compound, this remains an open area for investigation.

Potential Avenues for Further Academic Exploration

Given the nascent stage of research on this compound, numerous avenues for academic exploration exist.

Definitive Structural Characterization: The most immediate and crucial step is the synthesis of single crystals and their characterization by X-ray diffraction to determine the precise molecular structure, including the coordination geometry of the copper(II) ion, the binding mode of the benzenesulfinate ligand, and the role of the water molecules in the crystal packing.

Detailed Spectroscopic and Magnetic Studies: A thorough investigation using a range of spectroscopic techniques (IR, Raman, UV-Vis, EPR) would provide a comprehensive understanding of the electronic and vibrational properties of the compound. Magnetic susceptibility measurements as a function of temperature would reveal any interesting magnetic phenomena, such as antiferromagnetic coupling if the structure is dimeric or polymeric.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to model the structure, predict spectroscopic properties, and provide insights into the electronic structure and bonding within the molecule.

Investigation of Reactivity: The reactivity of the compound could be explored, including ligand substitution reactions, redox chemistry, and its potential as a precursor for other copper compounds.

Exploration of Catalytic Activity: A systematic study of its catalytic performance in various organic transformations, such as oxidation of alcohols and alkenes, or cross-coupling reactions, could uncover potential applications in synthetic chemistry.

Controlled Thermal Decomposition: A detailed study of the thermal decomposition process, including identification of gaseous byproducts and characterization of the solid residues at different stages, could lead to the development of new methods for synthesizing copper-based nanomaterials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity Copper(II) benzenesulfinate dihydrate?

- Methodological Answer : A common approach involves reacting stoichiometric amounts of copper(II) salts (e.g., copper(II) chloride dihydrate) with sodium benzenesulfinate in aqueous or ethanol-water mixtures under controlled pH. Crystallization at reduced temperatures (4–10°C) enhances purity. Characterization via elemental analysis (C, H, S, Cu) and FT-IR spectroscopy is critical to confirm ligand coordination and hydration state .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify sulfinate ligand vibrations (S-O stretching at ~1100–1200 cm⁻¹) and water O-H stretches (~3200–3500 cm⁻¹).

- Elemental Analysis : Verify stoichiometry (e.g., Cu:C:S ratio).

- Thermogravimetric Analysis (TGA) : Quantify hydration water loss (typically ~10–15% mass loss for dihydrates) and decomposition temperatures .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Conduct all work in a fume hood to avoid inhalation of fine particulates.

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Follow institutional SOPs for waste disposal, as copper compounds are toxic to aquatic life .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

- Methodological Answer : Optimize crystal growth via slow evaporation or gel diffusion methods. Use SHELX programs (e.g., SHELXL for refinement) to model coordination geometry and hydrogen-bonding networks. High-resolution data (≤1.0 Å) are preferred to distinguish between disordered water molecules and sulfinate ligands .

Q. How can thermal decomposition pathways of this compound be analyzed to determine hydration stability?

- Methodological Answer : Perform simultaneous TGA-DSC under inert atmosphere (N₂/Ar) to monitor endothermic water loss (dihydrate → anhydrous) and exothermic ligand decomposition. Compare with analogous copper sulfonates to infer thermal stability trends. For example, copper(II) chloride dihydrate loses water at ~100–120°C, while sulfinate ligands may decompose above 200°C .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound?

- Methodological Answer :

- Systematic Replication : Control variables like solvent polarity, crystallization rate, and hydration sources.

- Multi-Technique Validation : Cross-reference XRD, magnetic susceptibility, and UV-Vis data to resolve contradictions (e.g., octahedral vs. square-planar geometry).

- DFT Modeling : Use computational studies to predict electronic structures and compare with experimental results .

Key Considerations for Experimental Design

- Hydration Control : Store samples in desiccators with controlled humidity to prevent unintended hydration/dehydration.

- Comparative Studies : Benchmark against structurally characterized copper sulfinates (e.g., Cu(II) toluenesulfinate) to validate methodologies .

- Ethical Reporting : Disclose synthesis conditions comprehensively (e.g., solvent, temperature) to enable replication and avoid data irreproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.